



# Application Notes and Protocols: RS102895 Hydrochloride in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | RS102895 hydrochloride |           |
| Cat. No.:            | B1662833               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and nonalcoholic fatty liver disease, represent a significant global health challenge. A growing body of evidence highlights the pivotal role of chronic, low-grade inflammation in the onset and progression of these conditions.[1][2] The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its corresponding receptor, C-C chemokine receptor 2 (CCR2), are central to this inflammatory process.[1][2][3] The CCL2/CCR2 signaling axis mediates the recruitment of monocytes and macrophages to metabolic tissues like adipose tissue and the liver, driving inflammation and contributing to insulin resistance and tissue damage.[3][4][5]

**RS102895** hydrochloride is a potent and selective small-molecule antagonist of the CCR2 receptor.[6][7][8] By blocking the interaction between CCL2 and CCR2, RS102895 inhibits the downstream inflammatory cascade, making it a valuable tool for investigating the role of this pathway in metabolic diseases and for evaluating the therapeutic potential of CCR2 antagonism. These application notes provide an overview of the mechanism of action, quantitative data from preclinical models, and detailed experimental protocols for the use of RS102895 in metabolic disease research.



# Mechanism of Action: The CCL2/CCR2 Signaling Axis

The CCL2/CCR2 signaling axis is a key driver of inflammation in metabolic diseases. In conditions of metabolic stress, such as obesity, various cells, including adipocytes and endothelial cells, produce and secrete CCL2.[3] CCL2 then binds to the CCR2 receptor, which is primarily expressed on the surface of monocytes, macrophages, and T cells.[3][4] This binding event triggers a signaling cascade that leads to the chemotaxis, or directed migration, of these immune cells to sites of inflammation in metabolic tissues.[3] The subsequent infiltration of macrophages into adipose tissue, for instance, promotes a pro-inflammatory environment that contributes to the development of insulin resistance.[4][5] RS102895 acts by competitively binding to the CCR2 receptor, thereby preventing CCL2 from binding and initiating the downstream signaling that leads to immune cell recruitment and inflammation.[6]



Click to download full resolution via product page

Figure 1: Mechanism of RS102895 Action.

# Applications in Preclinical Metabolic Disease Models

RS102895 and other CCR2 antagonists have demonstrated beneficial effects in various animal models of metabolic disease. Studies have shown that blockade of the CCL2/CCR2 pathway can ameliorate insulin resistance, reduce macrophage infiltration into adipose tissue, and decrease urinary albumin in diabetic mice.[9][10] In diet-induced obese (DIO) mice, CCR2 antagonism has been shown to reduce hyperglycemia and insulinemia, improve insulin sensitivity, and decrease hepatic fat accumulation.[11] These findings suggest that RS102895



is a valuable tool for studying the inflammatory component of metabolic disorders such as type 2 diabetes, obesity, and diabetic nephropathy.[9][11][12]

### **Quantitative Data Summary**

The following table summarizes quantitative data from representative preclinical studies using CCR2 antagonists, including RS102895, in models of metabolic disease.



| Model                                   | Compound                                | Dose &<br>Administration    | Key Findings                                                                                                                                                      | Reference |
|-----------------------------------------|-----------------------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| db/db Mice (Type<br>2 Diabetes)         | RS102895                                | Not specified               | Ameliorated insulin resistance, decreased urinary albumin, and reduced macrophage infiltration.                                                                   | [9]       |
| db/db Mice<br>(Diabetic<br>Nephropathy) | RS504393<br>(CCR2<br>Antagonist)        | Not specified               | Improved insulin resistance, decreased epididymal fat mass, reduced urinary albumin excretion, and suppressed profibrotic and proinflammatory cytokine synthesis. | [13]      |
| Diet-Induced<br>Obese (DIO)<br>Mice     | CCX140-B<br>analog (CCR2<br>Antagonist) | Not specified               | Blocked inflammatory macrophage recruitment to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity.                           | [11]      |
| C57BL/6 Mice<br>(Inflammation<br>Model) | RS102895                                | 5 mg/kg,<br>intraperitoneal | Effectively<br>blocked<br>monocyte                                                                                                                                | [14][15]  |



injection, every 6 hours

migration to lymph nodes.

### **Experimental Protocols**

## Protocol 1: Diet-Induced Obesity (DIO) and Insulin Resistance Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice using a high-fat diet, followed by treatment with RS102895 to assess its effects on metabolic parameters.

#### Materials:

- RS102895 hydrochloride
- Vehicle (e.g., 10% DMSO in corn oil)[16]
- Male C57BL/6 mice (6-8 weeks old)
- High-fat diet (HFD; e.g., 45-60% kcal from fat)
- Standard chow diet
- Equipment for glucose and insulin tolerance tests (glucometer, insulin ELISA kit)
- Materials for tissue collection and analysis (e.g., histology, flow cytometry, qPCR)

#### Procedure:

- Acclimatization: Acclimate mice to the animal facility for at least one week.
- Diet Induction: Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet. Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.[17]
- Treatment Groups: Randomize the HFD-fed mice into at least two subgroups:
  - HFD + Vehicle



- HFD + RS102895
- Drug Preparation and Administration:
  - Prepare a stock solution of RS102895 hydrochloride in an appropriate solvent (e.g., DMSO).[6][7]
  - Further dilute the stock solution in a suitable vehicle for in vivo administration (e.g., corn oil).
  - Administer RS102895 or vehicle to the respective groups. A multi-dose regimen (e.g., 5 mg/kg, intraperitoneally, every 6-12 hours) may be necessary due to the short half-life of RS102895.[14][15]
- Metabolic Phenotyping:
  - Glucose Tolerance Test (GTT): After a period of treatment, perform a GTT by fasting the
    mice overnight, administering a glucose bolus (e.g., 2 g/kg, intraperitoneally), and
    measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120
    minutes).
  - Insulin Tolerance Test (ITT): Perform an ITT by fasting the mice for 4-6 hours, administering an insulin bolus (e.g., 0.75 U/kg, intraperitoneally), and measuring blood glucose at defined intervals.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and collect blood for analysis of plasma insulin, lipids, and inflammatory markers.
  - Collect tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle
    for histological analysis (e.g., H&E staining for lipid accumulation), flow cytometry (for
    macrophage infiltration), and gene expression analysis (for inflammatory and metabolic
    genes).





Click to download full resolution via product page

Figure 2: Experimental Workflow for DIO Model.

# Protocol 2: db/db Mouse Model of Type 2 Diabetes and Diabetic Nephropathy

The db/db mouse is a genetic model of obesity, diabetes, and diabetic nephropathy.[18] This protocol outlines the use of RS102895 in this model.



#### Materials:

- RS102895 hydrochloride
- Vehicle
- Male db/db mice and their lean db/m littermates (as controls)
- Metabolic cages for urine collection
- ELISA kits for urinary albumin and plasma insulin
- Materials for kidney histology (e.g., PAS staining)

#### Procedure:

- Animal Groups: At 6-8 weeks of age, divide db/db mice into two groups:
  - db/db + Vehicle
  - db/db + RS102895
  - A group of db/m mice receiving vehicle will serve as a non-diabetic control.
- Treatment: Administer RS102895 or vehicle daily for a specified period (e.g., 8-12 weeks).
- Monitoring:
  - Monitor body weight, food and water intake, and blood glucose levels weekly.
  - At regular intervals, place mice in metabolic cages for 24-hour urine collection to measure urinary volume and albumin excretion.
- Endpoint Analysis:
  - At the end of the treatment period, perform GTT and ITT as described in Protocol 1.
  - Collect blood to measure HbA1c, insulin, and lipid profiles.



 Euthanize mice and perfuse the kidneys. One kidney can be fixed for histological analysis (e.g., PAS staining to assess mesangial expansion), and the other can be snap-frozen for molecular analysis (e.g., gene expression of fibrotic and inflammatory markers).

### Conclusion

**RS102895** hydrochloride is a critical research tool for elucidating the role of the CCL2/CCR2 inflammatory axis in the pathophysiology of metabolic diseases. The provided protocols and data offer a framework for designing and executing preclinical studies to evaluate the therapeutic potential of CCR2 antagonism. By inhibiting macrophage-driven inflammation, RS102895 and similar molecules hold promise for the development of novel treatments for type 2 diabetes, obesity, and their complications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CCL2-CCR2 signaling axis in obesity and metabolic diseases | Semantic Scholar [semanticscholar.org]
- 2. CCL2-CCR2 signaling axis in obesity and metabolic diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Insulin Resistance, Inflammation, and Obesity: Role of Monocyte Chemoattractant Protein-1 (or CCL2) in the Regulation of Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI CCR2 modulates inflammatory and metabolic effects of high-fat feeding [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RS 102895 hydrochloride | Chemokine Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]







- 10. researchgate.net [researchgate.net]
- 11. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice. | Semantic Scholar [semanticscholar.org]
- 13. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Murine models for pharmacological studies of the metabolic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: RS102895
   Hydrochloride in Metabolic Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662833#rs102895-hydrochloride-in-metabolic-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com